N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide is an organic compound with the molecular formula C6H11BrN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, certain thiazole derivatives have demonstrated potent antitumor effects, inducing apoptosis and causing cell cycle arrests in cancer cell lines .
Biochemical Analysis
Biochemical Properties
N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the levels of reactive oxygen species (ROS) within cells, thereby protecting them from oxidative damage .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting cell survival under stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage, ultimately triggering cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant defenses and promote cell survival. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can affect metabolic flux and alter the levels of key metabolites within cells. Additionally, it can modulate the activity of enzymes involved in the detoxification of reactive intermediates, thereby protecting cells from metabolic stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can significantly impact its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide typically involves the reaction of thiazole derivatives with methylating agents. One common method involves the alkylation of 1,3-thiazole-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has shown that thiazole derivatives have potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
- N,N,4-trimethyl-1,3-thiazol-2-amine
- 2,4-disubstituted thiazoles
- Thiazole derivatives with various substituents at the nitrogen and sulfur atoms
Uniqueness
N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
N,4,5-trimethyl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.BrH/c1-4-5(2)9-6(7-3)8-4;/h1-3H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJYYLGALCQFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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